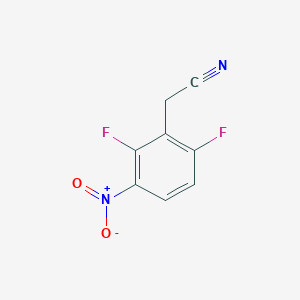

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile

Description

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is a nitrile-substituted aromatic compound characterized by a benzene ring with two fluorine atoms at the 2- and 6-positions and a nitro group at the 3-position. The nitrile group (-CN) at the benzylic position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₄F₂N₂O₂, with a molecular weight of 210.13 g/mol. The electron-withdrawing nitro and fluorine groups significantly influence its electronic structure, reducing electron density on the aromatic ring and increasing electrophilicity, which impacts its reactivity in substitution or coupling reactions .

Properties

IUPAC Name |

2-(2,6-difluoro-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAXNKAHVMIFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile typically involves the nitration of 2,6-difluorobenzene followed by a cyanation reaction. The nitration process introduces the nitro group into the benzene ring, and the subsequent cyanation adds the acetonitrile group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyanation step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

Reduction: 2-(2,6-Difluoro-3-aminophenyl)acetonitrile.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Oxidation: 2-(2,6-Difluoro-3-nitrophenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its role as a potential pharmaceutical agent. Its unique structure, featuring difluorinated and nitro groups, contributes to its biological activity. Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that fluorinated compounds can enhance the potency of kinase inhibitors due to improved binding affinity and selectivity for target enzymes .

Case Study: Cancer Treatment

A notable study explored the use of fluorinated acetonitriles in targeting GCN2 (General Control Nonderepressible Kinase 2), which is implicated in cancer cell survival under nutrient-deprived conditions. The research demonstrated that modifying the acetonitrile structure could lead to increased efficacy against various cancer types, including prostate and breast cancer . Table 1 summarizes the biological activities of related compounds.

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile | Kinase Inhibition | GCN2 | |

| 4-Nitrobenzyl Cyanide | Cytotoxicity | Various | |

| 3-Nitrophenylacetonitrile | Antitumor | Unknown |

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorinated moiety improves the hydrophobicity of the resulting polymers, making them suitable for applications in coatings and membranes .

Case Study: Polymer Synthesis

In a recent project, researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior mechanical properties compared to their non-fluorinated counterparts. Table 2 outlines the properties of these polymers.

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Fluorinated Polymer A | 85 | 250 | |

| Fluorinated Polymer B | 90 | 260 |

Organic Synthesis

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactive nitrile group allows for further functionalization, enabling the production of more complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathway

A synthetic pathway involving this compound was developed to produce novel heterocycles with potential biological activity. The reaction conditions optimized for this transformation included temperature control and solvent selection to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) Substituents: Amino (-NH₂) and nitro (-NO₂) groups at the 2- and 6-positions, respectively, with a ketone (-CO-) at the benzylic position. Impact: The amino group is electron-donating, countering the nitro group’s electron-withdrawing effect, leading to reduced electrophilicity compared to the target compound. This difference is critical in reactions like nucleophilic aromatic substitution .

(3-Fluoro-5-methoxyphenyl)acetonitrile (C₉H₈FNO) Substituents: Fluoro (-F) at position 3, methoxy (-OCH₃) at position 3. Impact: The methoxy group is electron-donating, increasing electron density on the ring, while the fluoro group exerts a weaker electron-withdrawing effect. This results in a higher HOMO energy compared to the target compound, as seen in DFT studies of similar nitriles .

2-(2-Fluoro-5-methoxyphenyl)acetonitrile (C₉H₈FNO) Substituents: Fluoro at position 2, methoxy at position 4. Impact: Steric hindrance from the 2-fluoro substituent alters reaction pathways, favoring meta-substitution over para-substitution in electrophilic reactions. The nitrile group’s position further modulates reactivity .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Classification | Storage Conditions |

|---|---|---|---|---|---|

| This compound | C₈H₄F₂N₂O₂ | 210.13 | 2,6-diF; 3-NO₂; -CN | Not available | Standard |

| 1-(2-Amino-6-nitrophenyl)ethanone | C₈H₈N₂O₃ | 180.16 | 2-NH₂; 6-NO₂; -CO- | Not classified | Standard |

| (3-Fluoro-5-methoxyphenyl)acetonitrile | C₉H₈FNO | 165.16 | 3-F; 5-OCH₃; -CN | Toxic III | 0–6°C |

| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | C₉H₈FNO | 165.16 | 2-F; 5-OCH₃; -CN | Toxic III | 0–6°C |

Reactivity and Electronic Structure

- HOMO-LUMO Energies: DFT studies on nitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile) reveal that electron-withdrawing groups like -NO₂ lower LUMO energies, enhancing electrophilicity . For this compound, the combined effect of -F and -NO₂ likely results in a lower LUMO than analogs with -OCH₃ or -NH₂, making it more reactive toward nucleophiles.

- Synthetic Applications : The target compound’s nitro group facilitates reduction to amines, while fluorine substituents improve metabolic stability in drug candidates. In contrast, methoxy-containing analogs are more suited for photochemical applications due to their electron-rich aromatic systems .

Research Findings and Contradictions

- Analytical Methods : Structural characterization of related compounds (e.g., IR, NMR, TLC) is standard practice, as demonstrated in methyl acetonitrile derivatives . Discrepancies arise in hazard classifications, with some nitriles labeled toxic despite structural similarities, highlighting the need for compound-specific safety studies .

- Reactivity Trends : The target compound’s nitro group enhances electrophilicity compared to methoxy-substituted analogs, but direct experimental data on its reaction kinetics is absent in the provided evidence.

Biological Activity

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 246.19 g/mol

- CAS Number : 1369761-62-5

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-negative and Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth significantly.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 12.41 | Significant cytotoxicity |

| HCT-116 (colon cancer) | 9.71 | Moderate cytotoxicity |

| PC3 (prostate cancer) | 7.36 | High cytotoxicity |

The compound appears to induce apoptosis in cancer cells, as evidenced by alterations in cell morphology and viability at higher concentrations .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Modulation of Cytokine Production : It may alter the production of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

A recent case study involving the use of this compound in a murine model demonstrated significant tumor reduction when administered alongside standard chemotherapeutic agents. The study highlighted the potential for synergistic effects when combined with other treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.